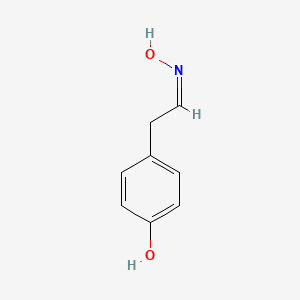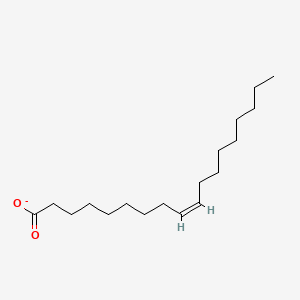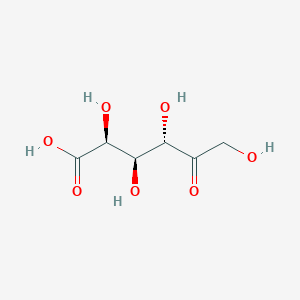
D-tagaturonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-tagaturonic acid is a tagaturonic acid. It is a conjugate acid of a D-tagaturonate.
Wissenschaftliche Forschungsanwendungen
1. Metabolic Pathways in Bacteria and Yeast
D-tagaturonic acid plays a role in metabolic pathways in various microorganisms. For instance, a study by Huisjes et al. (2012) revealed its involvement in the metabolism of D-galacturonate in Saccharomyces cerevisiae, a type of yeast. This pathway is crucial for the conversion of l-galactose to d-tagaturonate in bacteria like Bacteroides vulgatus, as shown in research by Hobbs et al. (2014) (Huisjes et al., 2012) (Hobbs et al., 2014).
2. Production of Functional Sweeteners
This compound has potential in the production of functional sweeteners. Li et al. (2019) conducted research on lactic acid bacteria that can produce D-tagatose, a ketohexose related to this compound, suggesting its application in food and beverage industries (Li et al., 2019).
3. TAG Biosynthesis in Plants and Microalgae
Research has explored the role of this compound in triacylglycerol (TAG) biosynthesis in plants and microalgae. For example, studies by Yang et al. (2011) and Boyle et al. (2012) demonstrated the importance of enzymes like DGAT1 and PDAT1 in TAG accumulation, which involves pathways connected to this compound (Yang et al., 2011) (Boyle et al., 2012).
4. Biofuel and Renewable Chemicals
TAG, connected to the pathways involving this compound, is significant for biofuel and renewable chemical uses. This application is evident in the study of TAG accumulation and related enzymes in various plant species for potential use in biofuel production (Yang et al., 2011).
5. Industrial and Biotechnological Applications
This compound is also relevant in broader industrial and biotechnological applications. Its role in lipid synthesis and metabolism pathways can be leveraged in the production of oils with enhanced polyunsaturated fatty acid content, as explored in studies on phospholipid:diacylglycerol acyltransferases from terrestrial plants and microalgae (Xu et al., 2018).
Eigenschaften
Molekularformel |
C6H10O7 |
|---|---|
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4-,5+/m1/s1 |
InChI-Schlüssel |
IZSRJDGCGRAUAR-WDCZJNDASA-N |
Isomerische SMILES |
C(C(=O)[C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
SMILES |
C(C(=O)C(C(C(C(=O)O)O)O)O)O |
Kanonische SMILES |
C(C(=O)C(C(C(C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



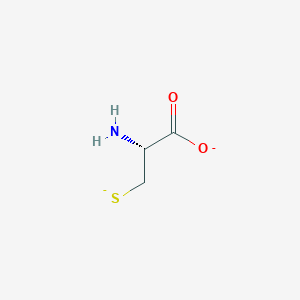
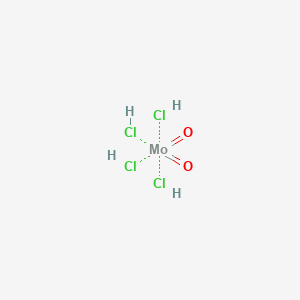
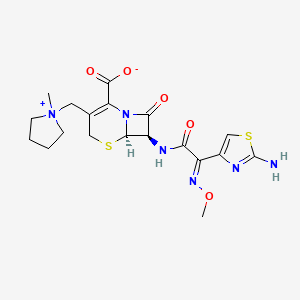
![4-(dimethylamino)-N'-[1-(3-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B1233905.png)
![7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233909.png)

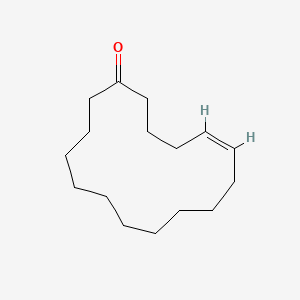
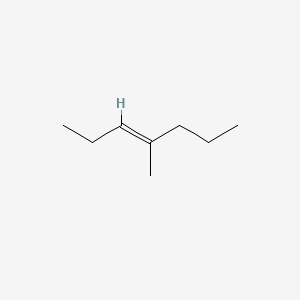
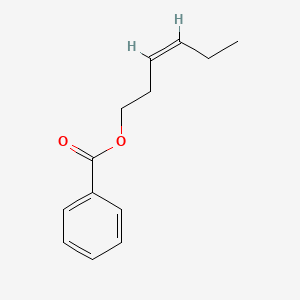

![6-[[(3S,6aR,6bS,8R,8aS,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1233918.png)
